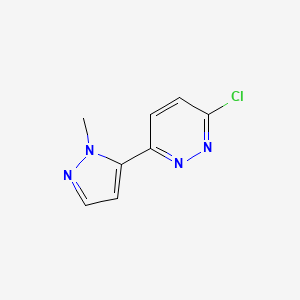

3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine

CAS No.: 1472021-67-2

Cat. No.: VC6354018

Molecular Formula: C8H7ClN4

Molecular Weight: 194.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1472021-67-2 |

|---|---|

| Molecular Formula | C8H7ClN4 |

| Molecular Weight | 194.62 |

| IUPAC Name | 3-chloro-6-(2-methylpyrazol-3-yl)pyridazine |

| Standard InChI | InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3 |

| Standard InChI Key | HAKCPZPODQWDBJ-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)C2=NN=C(C=C2)Cl |

Introduction

Structural and Chemical Properties of 3-Chloro-6-(1-Methyl-1H-Pyrazol-5-yl)Pyridazine

Molecular Architecture

The compound features a pyridazine core substituted at position 3 with a chlorine atom and at position 6 with a 1-methyl-1H-pyrazol-5-yl group. This arrangement introduces steric and electronic effects that influence reactivity. The pyrazole ring’s 1-methyl group enhances metabolic stability compared to unsubstituted analogs, while the chlorine atom at position 3 may facilitate nucleophilic substitution reactions .

Spectroscopic Characterization

While direct data for this compound are scarce, related pyridazine-pyrazole hybrids provide insight. For example, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine ( ) exhibits distinct NMR signals at δ 2.25 ppm (3-CH) and δ 2.72 ppm (5-CH). The target compound’s pyrazole protons are expected near δ 6.05–6.14 ppm, with pyridazine protons appearing as doublets between δ 7.55–8.34 ppm .

Synthetic Methodologies

Conventional Synthesis Routes

Pyridazine derivatives are typically synthesized via cyclization or nucleophilic aromatic substitution. A plausible route for 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine involves:

-

Chlorination: Introducing chlorine at position 3 using POCl or PCl.

-

Cross-Coupling: Suzuki-Miyaura coupling to attach the 1-methylpyrazole group at position 6 .

A comparative study of conventional vs. microwave-assisted synthesis for analogous compounds ( ) shows microwave irradiation reduces reaction times from 10 hours to 10 minutes while improving yields (84% → 92%) .

Table 1: Synthetic Conditions for Pyridazine-Pyrazole Hybrids

| Step | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 5–10 hours | 10–30 minutes |

| Yield | 60–85% | 85–95% |

| Key Reagents | POCl, Pd catalysts | Same reagents, reduced solvent |

Challenges and Future Directions

Synthetic Optimization

Current methods for pyridazine functionalization face limitations in regioselectivity. Advanced catalytic systems (e.g., Pd-XPhos) may improve yield and purity during cross-coupling steps .

Biological Screening

Priority areas include:

-

Toxicity Profiling: Assessing environmental impact for agrochemical use.

-

Structure-Activity Relationships: Modifying the pyrazole’s substitution pattern to enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume